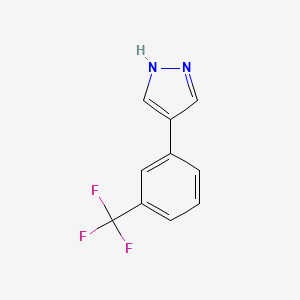

4-(3-(Trifluoromethyl)phenyl)-1H-pyrazole

Description

4-(3-(Trifluoromethyl)phenyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted at the 4-position with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) moiety enhances lipophilicity, metabolic stability, and bioavailability, making this scaffold prevalent in medicinal chemistry and materials science . Its molecular formula is C₁₀H₇F₃N₂, with a molecular weight of 220.17 g/mol .

Propriétés

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)9-3-1-2-7(4-9)8-5-14-15-6-8/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMFLPANYYKTLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Condensation of Hydrazones with Ketones or Aldehydes

One of the classical and efficient methods to synthesize 3,5-diarylpyrazoles, including trifluoromethyl-substituted analogs, involves the condensation of substituted acetophenones or aryl aldehydes with aromatic hydrazones.

- General Procedure : The reaction is typically performed in ethanol under reflux conditions with catalytic amounts of hydrochloric acid and iodine, or with other acid catalysts such as sulfuric acid. Dimethyl sulfoxide (DMSO) is often used as an oxidant to facilitate the cyclization process.

- Reaction Conditions : For example, a mixture of ketone and aldehyde hydrazone (molar ratio ~1:1.2) is refluxed in ethanol with HCl catalyst for 1 hour, followed by addition of DMSO and iodine, and continued reflux for 10–16 hours.

- Outcome : This method yields pyrazole derivatives in good to excellent yields (up to 83%) with high selectivity. The presence of iodine and acid catalysts is critical for efficient conversion; absence of iodine results in no product formation.

- Advantages : Straightforward, uses readily available starting materials, and allows for structural diversity by varying ketones and hydrazones.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol | Reflux |

| Catalyst | HCl (catalytic), Iodine (oxidant) | Essential for reaction progress |

| Temperature | Reflux (~78 °C) | |

| Reaction Time | 10–16 hours | |

| Yield | Up to 83% | Depends on substrates |

This method can be adapted to prepare 4-(3-(trifluoromethyl)phenyl)-1H-pyrazole by selecting appropriate trifluoromethyl-substituted acetophenones or hydrazones.

Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

A more modern approach involves the use of nucleophilic aromatic substitution and copper-catalyzed trifluoromethylation reactions to introduce the trifluoromethyl group onto a phenyl-pyrazole scaffold.

- Typical Procedure : Starting from 3-phenyl-1H-pyrazole derivatives, trifluoromethyltrimethylsilane (a trifluoromethylating reagent) is used in the presence of copper iodide and potassium fluoride in polar aprotic solvents such as dimethylformamide (DMF).

- Reaction Conditions : Stirring at room temperature for 12 hours under nitrogen atmosphere.

- Yields : Moderate to good yields are obtained after purification by column chromatography.

- Advantages : Allows late-stage functionalization of pyrazole rings, useful for introducing trifluoromethyl groups selectively.

| Reagent | Amount (equiv.) | Role |

|---|---|---|

| Trifluoromethyltrimethylsilane | 2 equiv | Trifluoromethyl source |

| CuI | 1.5 equiv | Catalyst |

| KF | 2 equiv | Fluoride source |

| Solvent | DMF | Polar aprotic solvent |

| Temperature | Room temperature | Mild conditions |

| Time | 12 hours |

This approach was demonstrated for the synthesis of trifluoromethyl-substituted pyrazoles and related heterocycles.

Multicomponent One-Pot Microwave-Assisted Synthesis

Recent advances have shown that microwave-assisted one-pot multicomponent reactions can efficiently produce trifluoromethylated pyrazole derivatives.

- Methodology : A 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde intermediate is reacted with terminal alkynes and tert-butylamine under Sonogashira-type cross-coupling conditions.

- Microwave Heating : Accelerates the reaction, reducing reaction times significantly compared to conventional heating.

- Yields : Target pyrazolopyridines and related pyrazoles are obtained in moderate to high yields (up to 71%).

- Significance : This method merges multiple steps into a one-pot procedure, enhancing synthetic efficiency and reducing purification steps.

| Step | Conditions | Outcome |

|---|---|---|

| Starting material | 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde | Intermediate |

| Reagents | Terminal alkynes, tert-butylamine | Cross-coupling and cyclization |

| Catalyst | Pd(PPh3)2Cl2 (6 mol%) | Sonogashira catalyst |

| Heating | Microwave | Fast reaction (~minutes) |

| Yield | 52–71% | Product pyrazolopyridines |

This approach is valuable for constructing complex trifluoromethylated pyrazole frameworks in a streamlined fashion.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Typical Yields |

|---|---|---|---|

| Condensation of Hydrazones and Ketones | Ketones, hydrazones, HCl, I2, DMSO, EtOH reflux | Simple, versatile, scalable | Up to 83% |

| Copper-Catalyzed Trifluoromethylation | CuI, KF, trifluoromethyltrimethylsilane, DMF, rt | Late-stage trifluoromethylation | Moderate to good |

| Microwave-Assisted One-Pot Multicomponent | 5-chloro-pyrazole aldehyde, alkynes, tert-butylamine, Pd catalyst | Efficient, fast, fewer steps | 52–71% |

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-(Trifluoromethyl)phenyl)-1H-pyrazole undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The phenyl ring can participate in EAS reactions, where electrophiles such as halogens or nitro groups are introduced.

Nucleophilic Substitution: The trifluoromethyl group can be replaced by nucleophiles under specific conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nitro compounds, and reducing agents like lithium aluminum hydride (LiAlH4). The reactions typically occur under controlled temperatures and in the presence of suitable solvents such as dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted pyrazoles .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The medicinal properties of pyrazole derivatives, including 4-(3-(trifluoromethyl)phenyl)-1H-pyrazole, have been extensively studied. These compounds exhibit a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of pyrazoles. For instance, compounds derived from this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For example, a study reported that certain derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, outperforming standard drugs like dexamethasone .

Antimicrobial Properties

Research has also highlighted the antimicrobial efficacy of pyrazole derivatives against various bacterial strains. In a study involving this compound derivatives, compounds were screened against E. coli, Bacillus subtilis, and fungal strains like Aspergillus niger. Notably, some derivatives demonstrated significant inhibition comparable to established antibiotics .

Anticancer Activity

The anticancer properties of pyrazoles are another area of active research. Compounds containing the trifluoromethyl group have been associated with enhanced activity against cancer cell lines. A derivative was found to induce apoptosis in specific cancer cells, suggesting potential for development as an anticancer agent .

Agrochemical Applications

The unique properties of fluorinated compounds make them valuable in agrochemistry. Pyrazoles are being investigated for their use as pesticides and herbicides.

Pesticidal Activity

Studies indicate that pyrazole derivatives can act as effective insecticides and fungicides. The presence of the trifluoromethyl group enhances the biological activity of these compounds, making them suitable candidates for developing new agrochemical agents .

Synthesis and Characterization

A comprehensive study synthesized various derivatives of this compound using different methods such as microwave-assisted synthesis and traditional reflux techniques. The synthesized compounds were characterized using NMR spectroscopy and mass spectrometry, confirming their structures and purity levels .

Biological Testing

In vivo studies were conducted to evaluate the anti-inflammatory effects of synthesized pyrazole derivatives using carrageenan-induced edema models in rats. The results indicated that several compounds significantly reduced paw edema compared to control groups treated with standard anti-inflammatory drugs .

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | TNF-α Inhibition | 10 | |

| Compound B | IL-6 Inhibition | 15 | |

| Compound C | Antimicrobial (E. coli) | 40 | |

| Compound D | Anticancer (Cell Line) | - |

Table 2: Synthesis Methods for Pyrazole Derivatives

Mécanisme D'action

The mechanism of action of 4-(3-(Trifluoromethyl)phenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets effectively . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Positional Isomerism in Pyrazole Derivatives

(a) 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole (CAS 362601-71-6)

- Structure : Trifluoromethyl group at the 4-position of the phenyl ring , attached to the 3-position of the pyrazole .

- Molecular Formula : C₁₀H₇F₃N₂ (identical to the target compound).

- This compound is commercially available with 98% purity (MFCD01569436) .

(b) 4-Phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS 1Z8)

- Structure : Trifluoromethyl group at the 3-position of the pyrazole , with a phenyl group at the 4-position .

- Molecular Formula : C₁₀H₇F₃N₂.

- Key Differences : The -CF₃ group on the pyrazole ring rather than the phenyl substituent reduces aromatic π-stacking capabilities but increases dipole interactions. This compound has been structurally characterized via X-ray crystallography (PDB ID: 1Z8) .

Substituted Pyrazoles with Varied Functional Groups

(a) 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole

- Structure : Chlorophenyl and methoxyphenyl groups at the 5- and 1-positions of the pyrazole, respectively.

- Molecular Formula : C₁₇H₁₂ClF₃N₂O.

(b) 4-(4-Fluorophenyl)-3-methyl-1H-pyrazole (PDB ID: 1Z6)

- Structure : Fluorophenyl and methyl groups at the 4- and 3-positions of the pyrazole.

- Molecular Formula : C₁₀H₉FN₂.

- Key Differences : The absence of -CF₃ reduces hydrophobicity, which may limit blood-brain barrier penetration but improve aqueous solubility .

Activité Biologique

4-(3-(Trifluoromethyl)phenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by recent research findings and case studies.

The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and activity against specific pathogens.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial properties, particularly against Gram-positive bacteria.

- Minimum Inhibitory Concentrations (MIC) : Several derivatives showed MIC values ranging from 0.78 to 3.125 μg/ml, indicating high potency. For instance, compounds with dihalogenated substitutions were particularly effective against tested bacterial strains .

| Compound | Structure | MIC (μg/ml) | Activity |

|---|---|---|---|

| Compound 59 | Structure | 0.78 | Gram-positive inhibition |

| Compound 68 | Structure | 1.5 | Gram-positive inhibition |

| Compound 67 | Structure | >10 | No activity |

This antimicrobial efficacy is attributed to the hydrophobic nature of the trifluoromethyl group, which is essential for interaction with bacterial membranes.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies. Notably, the synthesis of pyrazole derivatives has led to the identification of compounds with significant inhibitory effects on pro-inflammatory cytokines.

- Research Findings : A study reported that certain pyrazole derivatives exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound 4g | 76% | 93% |

| Compound 16 | 61% | 85% |

These results suggest that the compound could serve as a lead for developing new anti-inflammatory agents.

Anticancer Properties

Emerging evidence indicates that pyrazole derivatives may also possess anticancer properties. Some studies have focused on their ability to inhibit cancer cell proliferation.

- Case Studies : Research has shown that specific pyrazole derivatives can induce apoptosis in cancer cell lines, demonstrating their potential as chemotherapeutic agents. For example, compounds synthesized from the pyrazole scaffold have shown promising results in inhibiting tumor growth in vitro and in vivo models .

The biological activities of this compound and its derivatives are believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of enzymes involved in inflammation and cancer progression.

- Receptor Modulation : Some derivatives have shown affinity for adenosine receptors, influencing pathways related to inflammation and pain management .

- Membrane Disruption : The lipophilic nature of trifluoromethyl groups enhances membrane permeability, which may lead to increased uptake by bacterial cells or cancerous tissues.

Q & A

Q. What are the common synthetic routes for preparing 4-(3-(trifluoromethyl)phenyl)-1H-pyrazole and its derivatives?

The synthesis of trifluoromethyl-substituted pyrazoles often involves cyclocondensation reactions or metal-catalyzed coupling strategies. Key methods include:

- Mannich Reactions : Used to synthesize pyrazole derivatives by reacting amines, aldehydes, and ketones under acidic conditions. For example, describes a Mannich reaction to produce NCH(2)N-linked bis-pyrazole derivatives .

- Copper-Catalyzed Click Chemistry : and highlight the use of copper sulfate and ascorbate to form triazole-pyrazole hybrids via azide-alkyne cycloaddition, achieving yields of ~60% .

- Multi-Step Functionalization : outlines a multi-step protocol involving piperidine carboxylate intermediates and fluorophenylpyrazole precursors, emphasizing regioselective substitution .

Q. How can researchers characterize the structural purity of this compound?

Methodological characterization involves:

- NMR Spectroscopy : and NMR to confirm regiochemistry and substituent positions (e.g., trifluoromethyl group at the 3-position of the phenyl ring) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formulas, as shown in for a related compound (CHClFNO, accurate mass 352.059) .

- X-ray Crystallography : Used in to resolve stereochemistry in dihydropyrrolo-pyrazole hybrids .

Q. What safety precautions are critical when handling this compound?

- Hazard Identification : notes that similar chlorinated trifluoromethylpyrazoles (e.g., 4-Chloro-5-(trifluoromethyl)-1H-pyrazole) require strict safety protocols due to potential toxicity. Use fume hoods and personal protective equipment (PPE) .

- First-Aid Measures : Immediate consultation with a physician is advised upon exposure, as per safety data sheets .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

Regioselectivity in pyrazole synthesis is influenced by:

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group at the 3-position of the phenyl ring () directs electrophilic substitution to the 4- or 5-positions of the pyrazole core .

- Catalytic Systems : Copper(I) catalysts () enhance selectivity in triazole-pyrazole hybrid formation by stabilizing transition states .

- Temperature Control : Reactions at 50°C () minimize side products compared to higher temperatures .

Q. How do structural modifications impact biological activity in related pyrazole derivatives?

- Trifluoromethyl vs. Chlorophenyl Substitution : and compare 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole (IC values for carbonic anhydrase inhibition) with non-fluorinated analogs, showing enhanced enzyme inhibition due to fluorine’s electronegativity .

- Hybrid Systems : Triazole-pyrazole hybrids () exhibit improved pharmacokinetic profiles by combining hydrogen-bonding (pyrazole) and π-stacking (triazole) motifs .

Q. How can contradictory data in biological assays be resolved?

- Meta-Analysis of Substituent Effects : Compare analogs like 3-methyl-4,5-dihydro-1H-pyrazole () with trifluoromethyl derivatives to isolate electronic vs. steric contributions .

- Standardized Assay Conditions : Variability in IC values (e.g., carbonic anhydrase inhibition in ) may arise from buffer pH or co-solvents; replicate assays under controlled conditions .

Q. What advanced computational methods support the design of pyrazole-based therapeutics?

- Density Functional Theory (DFT) : Predicts reactive sites for electrophilic substitution (e.g., Fukui indices for the pyrazole ring) .

- Molecular Docking : Used in to model interactions between trifluoromethylpyrazoles and carbonic anhydrase active sites .

Methodological Guidance

Q. How to optimize reaction yields in multi-step syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.